2,3-Dichlorobenzoyl cyanide
Overview
Description
2,3-Dichlorobenzoyl cyanide is an impurity of Lamotrigine, an anticonvulsant that is used in the treatment of bipolar and depression . It has a molecular formula of C8H3Cl2NO .
Synthesis Analysis
The synthesis of 2,3-Dichlorobenzoyl cyanide involves a mixture that is stirred for 1 hour at 60°C, cooled to 15°C, and the inorganic salts are filtered. The solvent toluene is distilled from the filtrate at 55°C under reduced pressure. The crude product is crystallized from petroleum ether, giving 2,3-dichlorobenzoyl cyanide with an assay of 97.4%. The yield was 94.2% .Molecular Structure Analysis
The molecular structure of 2,3-Dichlorobenzoyl cyanide is represented by the formula C8H3Cl2NO .Chemical Reactions Analysis
2,3-Dichlorobenzoyl cyanide is a key starting material for the synthesis of lamotrigine . It is used in the process development of Lamotrigine, and the LC method is found to be simple, rapid, specific, and reliable for the determination of unreacted levels of raw materials and isomers in reaction mixtures and finished product Lamotrigine .Scientific Research Applications
Synthesis of Pharmaceuticals
2,3-Dichlorobenzoyl cyanide is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, particularly Lamotrigine. Lamotrigine, a notable medication, is synthesized from 2,3-dichlorotoluene, with 2,3-dichlorobenzoyl cyanide being a critical stage in this process. Studies have evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, using cyanide salts, to optimize this synthesis. The assessments have included high-throughput experimentation to identify effective conditions, involving amine bases, phase-transfer catalysts, and catalyst-free conditions utilizing acetonitrile as a polar cosolvent. A novel catalyst, CuBr2, was identified for enhancing this process, demonstrating the significance of 2,3-dichlorobenzoyl cyanide in pharmaceutical synthesis (Leitch et al., 2017); (Yuan, 2006).
Analytical Chemistry and Quality Control
In analytical chemistry, 2,3-dichlorobenzoyl cyanide is crucial in developing methods for separation and determination of its isomers. A notable example is a gradient reversed phase LC method for quantifying 2,3-dichlorobenzoyl cyanide and its regio isomers. This method, vital for quality assurance and monitoring synthetic reactions, demonstrates the compound's role in ensuring the purity and effectiveness of pharmaceutical products (Krishnaiah et al., 2009).
Environmental and Biological Applications
Beyond pharmaceuticals, 2,3-dichlorobenzoyl cyanide also finds application in environmental and biological studies. Research includes the exploration of cyanide biodegradation, where cyanotrophic microorganisms use cyanide and its derivatives as a nitrogen source. This is particularly relevant in managing industrial waste and in bioremediation efforts. Studies in this field expand our understanding of cyanide's role in the environment and offer potential avenues for managing its impact (Luque-Almagro et al., 2016).
Safety And Hazards
2,3-Dichlorobenzoyl cyanide is toxic if swallowed and may cause an allergic skin reaction. It causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
2,3-dichlorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBBFBXFASKAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228306 | |
Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzoyl cyanide | |
CAS RN |
77668-42-9 | |
Record name | 2,3-Dichloro-α-oxobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77668-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzoyl nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077668429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)oxoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBENZOYL NITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K95NM9ZHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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